N-benzylprop-2-yn-1-amine
Overview
Description
It belongs to the class of phenylmethylamines, which are characterized by a phenyl group substituted by a methanamine moiety . This compound is notable for its versatile applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
This compound is a synthetic compound with a variety of potential applications in chemical research
Mode of Action
The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . It’s possible that the compound interacts with its targets through covalent bonding, given the presence of the reactive acetylene group in its structure.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects would require knowledge of the compound’s biological targets and mode of action, which are areas for future research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzylprop-2-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-Benzylprop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of benzylidene derivatives.
Reduction: Production of N-benzylpropylamine.
Substitution: Generation of various substituted benzylamines.
Scientific Research Applications
N-Benzylprop-2-yn-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: this compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
N-Benzylprop-2-en-1-amine: Similar structure but with a double bond instead of a triple bond.
N-Benzylpropylamine: Lacks the alkyne group, making it less reactive in certain chemical reactions.
N-Phenylprop-2-yn-1-amine: Contains a phenyl group instead of a benzyl group, altering its reactivity and applications.
Uniqueness: N-Benzylprop-2-yn-1-amine is unique due to its alkyne functionality, which provides a versatile scaffold for various chemical transformations. This feature makes it particularly valuable in organic synthesis and medicinal chemistry .
Biological Activity
N-benzylprop-2-yn-1-amine, also known as 1-benzyl-3-butyn-1-amine, is an organic compound with significant biological activity and potential applications in medicinal chemistry and catalysis. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 145.20 g/mol. Its structure features a benzyl group attached to a prop-2-yn-1-amino moiety, which contributes to its unique reactivity and biological activity.
Reactive Oxygen Species Generation
Research indicates that this compound can act as a photosensitizer, facilitating the generation of reactive oxygen species (ROS) such as singlet oxygen and superoxide anion . These ROS are crucial in various biochemical pathways, particularly those related to oxidative stress. The generation of ROS can lead to cellular damage but may also be harnessed for therapeutic effects in cancer treatments by inducing apoptosis in malignant cells .
Catalytic Activity
This compound has been employed in catalytic processes, particularly in the cycloaddition reactions with carbon dioxide (CO₂). In studies utilizing silver nanoclusters as catalysts, this compound demonstrated high reactivity under mild conditions, yielding significant amounts of desired products. The reaction pathway involves the formation of carbamate intermediates, which are subsequently transformed into more complex structures .
Medicinal Chemistry
This compound has garnered attention for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. Studies have explored its role in targeting specific enzymes and receptors, indicating its promise in treating diseases such as cancer and neurodegenerative disorders .
Enzyme Interactions
In biochemical studies, this compound has been utilized to investigate enzyme interactions and protein modifications. Its structural features allow it to participate in various enzymatic reactions, potentially leading to novel insights into enzyme mechanisms and functions .
Synthesis and Characterization
A notable study highlighted the palladium-catalyzed regioselective synthesis of aryl derivatives from this compound. The cascade reaction involved multiple steps, including cyclocarbopalladation and Suzuki–Miyaura coupling, leading to the formation of complex isoquinolinones with high yields. This showcases the compound's utility in synthetic organic chemistry .
Toxicological Assessment
Toxicological evaluations have indicated that while this compound exhibits promising biological activity, it also necessitates careful handling due to potential hazards associated with its reactive nature. Safety data sheets recommend storage under inert atmospheres and highlight precautionary measures during handling .
Comparative Analysis
Property/Activity | This compound | Similar Compounds |
---|---|---|
Molecular Formula | C₁₀H₁₁N | Varies (e.g., C₉H₉N) |
Mechanism of Action | ROS generation | Varies |
Catalytic Applications | High yield in CO₂ reactions | Varies |
Medicinal Potential | Cancer therapy candidate | Varies |
Properties
IUPAC Name |
N-benzylprop-2-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,11H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYBFSGEBHSTOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152552 | |
Record name | N-Propargylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197-51-9 | |
Record name | N-2-Propyn-1-ylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Propargylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1197-51-9 | |
Source | DTP/NCI | |
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Record name | N-Propargylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzylprop-1-yn-3-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-Propargylbenzylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8D34H25RW | |
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